Itaconic acid
Overview
Description
Itaconic acid, also known as methylidenebutanedioic acid, is a bio-based monounsaturated organic acid with the chemical formula C₅H₆O₄. It is a white crystalline solid that is soluble in water and ethanol. This compound is notable for its two carboxyl groups and a methylene group, making it a versatile compound in various chemical reactions .
Mechanism of Action
Target of Action
Itaconic acid, a fatty acid produced by immune responsive gene 1 (IRG1)-coded enzyme in activated macrophages , primarily targets the pentose phosphate pathway (PPP) and the transcription factor nuclear factor erythroid 2-related factor 2 (NFE2L2 or Nrf2) . The PPP is a metabolic pathway parallel to glycolysis that generates NADPH and pentoses, while Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.
Mode of Action
This compound interacts with its targets to exert anti-inflammatory and antibacterial effects . It significantly promotes the PPP, leading to higher NADPH oxidase activity and more reactive oxygen species (ROS) production . This ROS production increases the expression of the anti-inflammatory gene A20, which in turn decreases the production of inflammatory cytokines IL-6, IL-1β, and TNF-α . This compound also binds Nrf2, holding it in the cytosol and preventing it from entering the cell nucleus where it would inhibit the expression of certain genes .
Biochemical Pathways
This compound affects the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle . It promotes the PPP, leading to increased NADPH oxidase activity and ROS production . In the TCA cycle, this compound is produced from the intermediate cis-aconitate through the action of the cis-aconitate decarboxylase (CAD) enzyme .
Pharmacokinetics
It is known that this compound is produced by immune responsive gene 1 (irg1)-coded enzyme in activated macrophages under conditions of infection or pro-inflammation .
Result of Action
The action of this compound results in anti-inflammatory and antibacterial effects . By promoting the PPP and increasing ROS production, this compound decreases the production of inflammatory cytokines IL-6, IL-1β, and TNF-α . It also inhibits the growth of Salmonella typhimurium in cells through increasing ROS production .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
Itaconic acid plays a crucial role in biochemical reactions. It is produced from glucose by fermentation with Aspergillus terreus . The production involves the decarboxylation of the TCA cycle intermediate cis-aconitate through the action of cis-aconitate decarboxylase (CAD) enzyme . This compound can interact with various enzymes, proteins, and other biomolecules, influencing their functions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to affect mitochondrial functions and viability of neurons . This compound can also inhibit bacterial and viral infections via modulating the production of reactive oxygen species (ROS) .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds the transcription factor nuclear factor erythroid 2-related factor 2 (NFE2L2 or Nrf2), thereby holding it in the cytosol and unable to enter the cell nucleus where it would inhibit the expression of certain genes . This compound can also inhibit isocitrate lyase, a key enzyme for bacterial growth in vivo .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, this compound significantly promotes the pentose phosphate pathway (PPP), leading to higher NADPH oxidase activity and more ROS production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the half-lethal dose of this compound in male C57BL/6J mice was found to be 258.263 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. Its biosynthesis involves the decarboxylation of the TCA cycle intermediate cis-aconitate . This compound can also inhibit isocitrate lyase, a key enzyme for bacterial growth in vivo .
Subcellular Localization
It is known that aconitase, an enzyme involved in the production of this compound, is located in the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Itaconic acid can be synthesized through the thermal decomposition of citric acid. This method involves heating citric acid to produce this compound along with other by-products .
Industrial Production Methods: The industrial production of this compound primarily involves fermentation processes using the filamentous fungus Aspergillus terreus. This method is preferred due to its economic feasibility and high yield. The fermentation process typically uses glucose as a substrate, and the optimal conditions include maintaining a pH of around 3.6 . Other microorganisms such as Ustilago maydis and metabolically engineered bacteria like Escherichia coli and Corynebacterium glutamicum have also been explored for this compound production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form itaconic anhydride.
Reduction: Reduction of this compound can yield 2-methylsuccinic acid.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles, to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products:
Oxidation: Itaconic anhydride
Reduction: 2-Methylsuccinic acid
Substitution: Various this compound derivatives depending on the nucleophile used
Scientific Research Applications
Itaconic acid has a wide range of applications in scientific research and industry:
Chemistry: this compound is used as a monomer in the production of polymers, resins, and synthetic fibers. .
Medicine: this compound and its derivatives have shown potential in anti-inflammatory and antitumor activities.
Comparison with Similar Compounds
- Mesaconic acid
- Citraconic acid
- Succinic acid
- Fumaric acid
Itaconic acid’s unique properties and sustainable production methods make it a valuable compound in various fields, from industrial applications to scientific research.
Properties
IUPAC Name |
2-methylidenebutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHBHZANLOWSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25119-64-6, Array | |
Record name | Itaconic acid polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25119-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methylenesuccinic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097654 | |
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DSSTOX Substance ID |
DTXSID2026608 | |
Record name | Methylenebutanedioic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2026608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Hygroscopic solid; [Merck Index] White crystalline powder; [MSDSonline], Solid | |
Record name | Butanedioic acid, 2-methylene- | |
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Record name | Methylenesuccinic acid | |
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Record name | Itaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |
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Boiling Point |
268 °C, SUBLIMES | |
Record name | METHYLENESUCCINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |
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Solubility |
1 G DISSOLVES IN 12 ML WATER, 5 ML ALC; VERY SLIGHTLY SOL IN BENZENE, CHLOROFORM, CARBON DISULFIDE, PETROLEUM ETHER, SOL IN ACETONE, 76.8 mg/mL at 20 °C | |
Record name | METHYLENESUCCINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |
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Record name | Itaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.632 | |
Record name | METHYLENESUCCINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
RHOMBIC CRYSTALS FROM BENZENE, WHITE CRYSTALS | |
CAS No. |
97-65-4, 25119-64-6 | |
Record name | Itaconic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methylenesuccinic acid | |
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Record name | Butanedioic acid, methylene-, homopolymer | |
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Record name | Itaconic acid | |
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Record name | Butanedioic acid, 2-methylene- | |
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Record name | Methylenebutanedioic acid | |
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Record name | Itaconic acid | |
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Record name | ITACONIC ACID | |
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Record name | METHYLENESUCCINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | Itaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |
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Melting Point |
162-164 °C WITH DECOMP, ALSO REPORTED AS 172 °C, 175 °C | |
Record name | METHYLENESUCCINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Itaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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